Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: An In-Depth Technical Guide
Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a cleavable linker commonly utilized in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process encompassing solid-phase peptide synthesis (SPPS) of the protected tripeptide, followed by solution-phase conjugation to the p-aminobenzyl alcohol (PAB) spacer and final activation with a p-nitrophenyl (PNP) carbonate. This document details the experimental protocols, key reagents, and expected outcomes for each stage of the synthesis, along with a summary of characterization data.
Overview of the Synthetic Strategy
The synthesis of the target molecule, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, is a sequential process that begins with the construction of the peptide backbone on a solid support. This is followed by the cleavage of the protected peptide from the resin and its subsequent conjugation in solution to the PAB spacer, which is then activated. The allyloxycarbonyl (Aloc) group serves as a protecting group for the N-terminus of D-alanine and the side chain of lysine, which can be removed under specific conditions that do not affect other protecting groups, allowing for orthogonal protection strategies in more complex syntheses.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Part 1: Solid-Phase Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-OH
This part of the synthesis utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Materials and Reagents:
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2-Chlorotrityl chloride resin
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Fmoc-Lys(Aloc)-OH
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Fmoc-Phe-OH
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Aloc-D-Ala-OH
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Deionized water
Protocol:
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Resin Swelling and Loading of First Amino Acid (Fmoc-Lys(Aloc)-OH):
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Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
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Drain the DCM.
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Dissolve Fmoc-Lys(Aloc)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and add to the resin.
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Agitate the mixture for 2-4 hours at room temperature.
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Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
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Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF for 5 minutes.
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Drain the solution.
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Repeat the treatment with 20% piperidine in DMF for 15 minutes.
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Wash the resin with DMF (5x) and DCM (3x).
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Coupling of Fmoc-Phe-OH:
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In a separate vial, dissolve Fmoc-Phe-OH (2.0 eq), HBTU (1.95 eq), and DIPEA (4.0 eq) in DMF.
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Add the activated amino acid solution to the resin.
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Agitate for 2 hours at room temperature.
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Wash the resin with DMF (3x) and DCM (3x). A ninhydrin (B49086) test can be performed to ensure complete coupling.
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Fmoc Deprotection:
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Repeat step 2.
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Coupling of Aloc-D-Ala-OH:
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Repeat step 3 using Aloc-D-Ala-OH.
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Cleavage of Protected Peptide from Resin:
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Wash the resin with DCM (5x) and dry under vacuum.
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Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum to yield Aloc-D-Ala-Phe-Lys(Aloc)-OH.
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Purification of Protected Peptide: Protected peptides are often hydrophobic and may require purification using normal-phase chromatography or reversed-phase HPLC with a shallow gradient of organic solvent.
Part 2: Solution-Phase Conjugation and Activation
Materials and Reagents:
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Aloc-D-Ala-Phe-Lys(Aloc)-OH (from Part 1)
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p-Aminobenzyl alcohol (PAB)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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N-Hydroxysuccinimide (NHS)
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p-Nitrophenyl chloroformate
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Dry Tetrahydrofuran (THF)
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Ethyl acetate (B1210297) (EtOAc)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Protocol:
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Coupling of Peptide to p-Aminobenzyl Alcohol (PAB):
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Dissolve Aloc-D-Ala-Phe-Lys(Aloc)-OH (1.0 eq) and NHS (1.1 eq) in dry THF.
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Cool the solution to 0 °C and add DCC (1.1 eq).
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
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Filter the dicyclohexylurea byproduct.
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To the filtrate, add a solution of p-aminobenzyl alcohol (1.2 eq) in THF.
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Stir the reaction mixture at room temperature overnight.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH.
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Purify the product by flash column chromatography.
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Activation with p-Nitrophenyl Chloroformate:
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Dissolve the purified Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (1.0 eq) in dry THF and cool to 0 °C.
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Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 eq) in dry THF.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, by flash column chromatography.
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Data Presentation
The following table summarizes the key characteristics and expected data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) | Characterization Methods |
| Aloc-D-Ala-Phe-Lys(Aloc)-OH | C₃₃H₄₁N₅O₉ | 655.71 | 60-70 | >90 | RP-HPLC, ESI-MS |
| Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH | C₄₀H₄₈N₆O₉ | 760.85 | 50-65 | >95 | RP-HPLC, ESI-MS, ¹H NMR |
| Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP | C₄₇H₅₁N₇O₁₃ | 925.95 | 70-85 | >98 | RP-HPLC, ESI-MS, ¹H NMR, ¹³C NMR |
Signaling Pathways and Logical Relationships
The synthesized molecule is a component of an antibody-drug conjugate (ADC), which follows a specific pathway to deliver a cytotoxic drug to a target cell.
This guide provides a detailed framework for the synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. Proper characterization at each step is crucial to ensure the purity and identity of the intermediates and the final product.
